去甲基膦光氨酸

描述

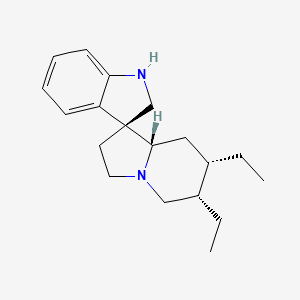

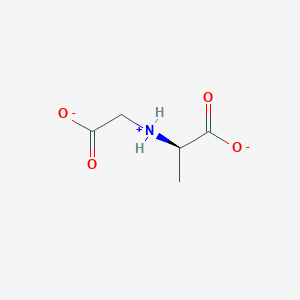

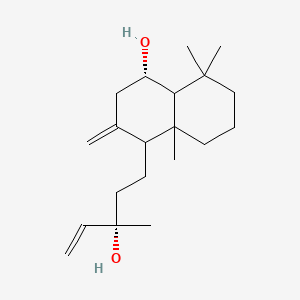

Demethylphosphinothricin, also known as (2S)-2-Amino-4-[hydroxy (oxido)phosphoranyl]butanoic acid , is a chemical compound with the molecular formula C4H10NO4P . It was first discovered and isolated from Streptomyces hygroscopicus and S. viridochromogenes as a key intermediate of the biosynthetic pathway leading to Bialaphos, a well-known commercial herbicide .

Synthesis Analysis

The synthesis of Demethylphosphinothricin involves a series of complex biochemical reactions. A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) . Sequence analysis revealed 29 complete open reading frames (ORFs), and a minimum set of 24 ORFs were required for PTT production in the heterologous host .

Molecular Structure Analysis

The molecular structure of Demethylphosphinothricin is characterized by a phosphoranyl group attached to a butanoic acid backbone . The compound has an average mass of 167.100 Da and a monoisotopic mass of 167.034744 Da .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Demethylphosphinothricin are complex and involve multiple steps. One of the key steps in the biosynthesis pathway is the stepwise production of phosphonoformate from phosphonoacetaldehyde .

科学研究应用

除草剂抗性和植物工程

去甲基膦光氨酸 (DMPT) 在农业领域具有重要意义,特别是在开发抗除草剂作物方面。Thompson 等人(1987 年)的一项研究讨论了来自潮解链霉菌的 bar 基因,该基因赋予了除草剂草甘膦的抗性。该基因产物乙酰化 DMPT,从而能够对除草剂抗性植物进行工程化 (Thompson 等人,1987 年)。类似地,De Block 等人(1987 年)证明了在烟草、马铃薯和番茄植物中使用 bar 基因,使它们完全抗拒基于草甘膦的除草剂 (De Block 等人,1987 年)。

生物合成研究

Imai 等人(1985 年)的研究探讨了草甘膦的生物合成,草甘膦是一种包含 DMPT 的除草剂。该研究提供了关于潮解链霉菌突变体产生 N-乙酰去甲基膦光氨酸的见解,阐明了草甘膦的生物合成途径 (Imai 等人,1985 年)。Schwartz 等人(2005 年)详细阐述了膦光氨酸三肽合成酶在产生除草活性化合物膦光氨酸三肽中的作用,突出了 DMPT 在此过程中的作用 (Schwartz 等人,2005 年)。

潜在的医学应用

Sakr 等人(2018 年)的一项研究调查了将膦光氨酸重新定位为新型成像探针和潜在抗癌药物。该研究探讨了膦光氨酸与人法尼基焦磷酸合酶的结合和稳定性,表明其在癌症治疗和成像应用中的潜力 (Sakr 等人,2018 年)。

次级代谢的进化

Schinko 等人(2009 年)的工作提出了一个关于次级代谢进化的有趣观点。该研究重点关注青绿链霉菌中膦光氨酸三肽的生物合成,表明合成机制可能是非核糖体肽合成酶进化的原型 (Schinko 等人,2009 年)。

未来方向

While specific future directions for research on Demethylphosphinothricin are not mentioned in the sources I have access to, the field of therapeutic peptides is a promising area of research . Given the role of Demethylphosphinothricin in the biosynthesis of biologically active peptides, it’s possible that future research could explore its potential applications in this area .

属性

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO4P/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H-,6,7,8,9)/p+1/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIKOOKVOJVKLG-VKHMYHEASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[P+](=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005625 | |

| Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85178-62-7 | |

| Record name | Butanoic acid, 2-amino-4-(hydroxyphosphinyl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

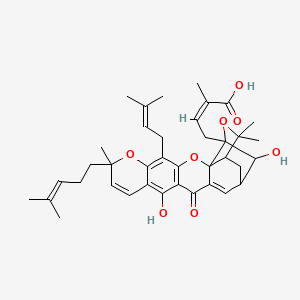

![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)

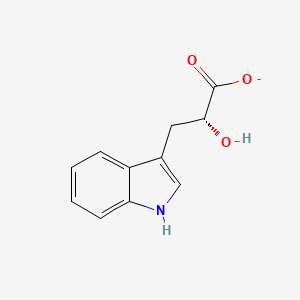

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)

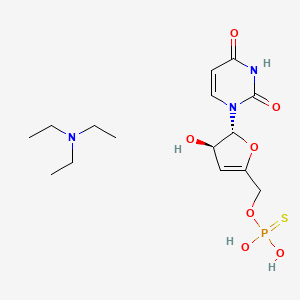

![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1233442.png)